3-Phenyl-1-(pyrimidin-5-YL)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

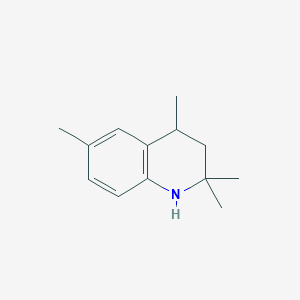

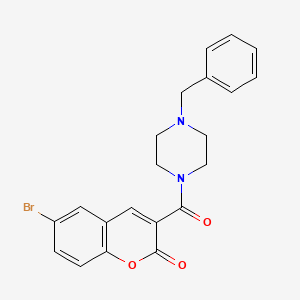

3-Phenyl-1-(pyrimidin-5-yl)urea (3-PP) is an important organic compound that has been used in a variety of scientific research applications, ranging from medicinal chemistry to biochemistry and physiology. It is a derivative of the pyrimidine nucleus, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. 3-PP is an attractive molecule for research due to its small size and relatively simple structure.

Applications De Recherche Scientifique

Anti-Cancer Applications

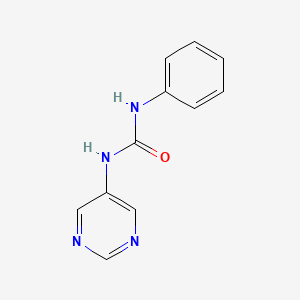

Researchers have synthesized novel derivatives of 3-Phenyl-1-(pyrimidin-5-yl)urea to target chronic myeloid leukemia (CML). A series of these derivatives demonstrated potent activity against the CML cell line K562, with minimal cellular toxicity. These compounds, particularly noted for their induced-apoptosis effect on CML cells, operate by significantly reducing protein phosphorylation within the PI3K/Akt signaling pathway, suggesting a promising direction for CML treatment development (Li et al., 2019).

Antitumor Activity

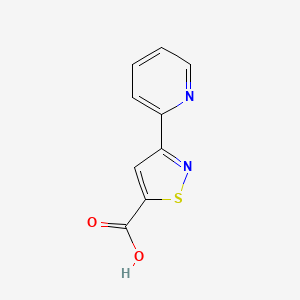

The antitumor potential of ureas containing the pyrimidinyl group has been explored, with several compounds showing notable cytotoxicity against various human cancer cell lines. The structural modifications, particularly incorporating a sulfide bridge between phenyl and pyrimidinyl rings, were crucial for enhancing biological activities. This insight underscores the importance of structural optimization in designing effective antitumor agents (Jin et al., 2011).

Chemical Synthesis and Structural Analysis

Studies have also focused on the chemical synthesis and structural analysis of this compound derivatives. For example, research into the reaction of certain derivatives with methyl iodide provided insights into molecular stability and regioselectivity, contributing to the broader understanding of chemical properties and reactions of pyrimidinyl ureas (Jung et al., 2008).

Synthesis of Novel Derivatives

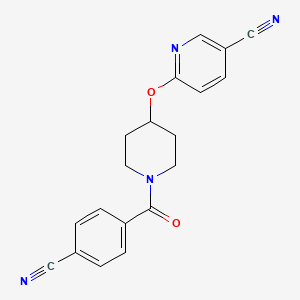

The development of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds and their in vitro antiproliferative screening against a panel of human cancer cell lines has revealed compounds with broad-spectrum antiproliferative activity. This indicates the potential of these derivatives as promising candidates for further cancer research and drug development (Al-Sanea et al., 2018).

Mécanisme D'action

Target of Action

3-Phenyl-1-(pyrimidin-5-YL)urea is a receptor tyrosine kinase inhibitor . Receptor tyrosine kinases are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. They play a key role in cellular functions including growth, differentiation, metabolism, and apoptosis .

Mode of Action

This compound interacts with its targets, the receptor tyrosine kinases, inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular functions including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway can lead to reduced cell growth and increased apoptosis .

Result of Action

The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cells that are dependent on the PI3K/AKT pathway for survival . This makes it a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as chronic myeloid leukemia .

Analyse Biochimique

Biochemical Properties

The pyrimidine moiety in 3-Phenyl-1-(pyrimidin-5-YL)urea is one of the most widespread heterocycles in biologically occurring compounds . Pyrimidines are essential components of nucleic acids and have been known for their role in the chemotherapy of AIDS . The pyrimidine ring in this compound could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

They inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it’s plausible that this compound could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pyrimidine derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-phenyl-3-pyrimidin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYEJOUOLFDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)

![5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2766824.png)

![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)

![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)